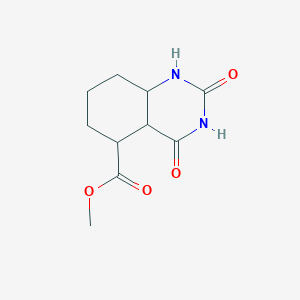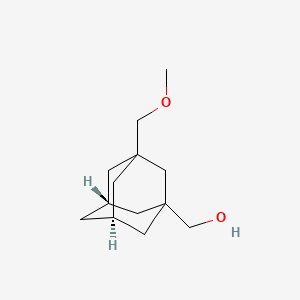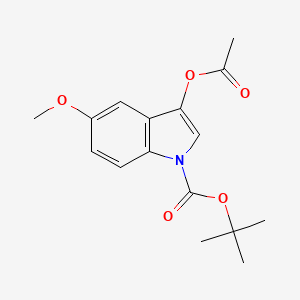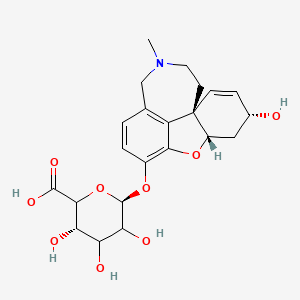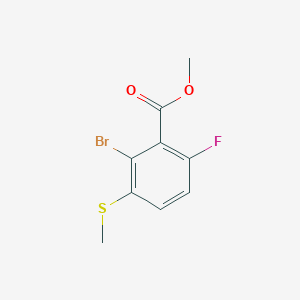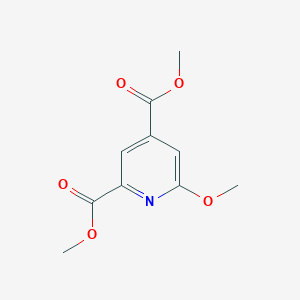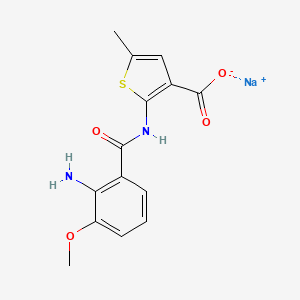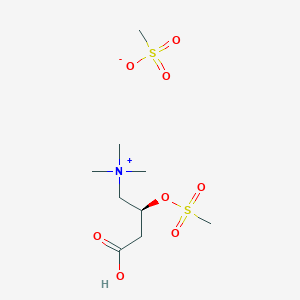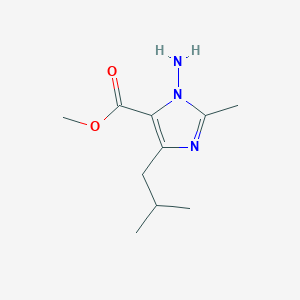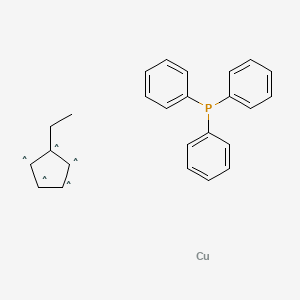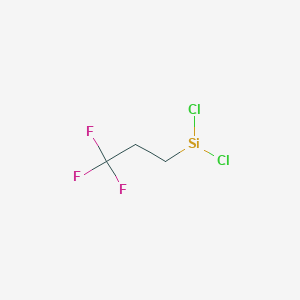
Dichloro (3,3,3-tri-fluoropropyl) silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro (3,3,3-tri-fluoropropyl) silane: is an organosilicon compound with the molecular formula C3H4Cl2F3Si. It is characterized by the presence of a 3,3,3-trifluoropropyl group attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Dichloro (3,3,3-tri-fluoropropyl) silane can be synthesized through the reaction of 3,3,3-trifluoropropyl magnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
CF3CH2CH2MgBr+SiCl4→CF3CH2CH2SiCl2+MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
化学反应分析
Types of Reactions: Dichloro (3,3,3-tri-fluoropropyl) silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form siloxane bonds, which are important in the production of silicone polymers.
Common Reagents and Conditions:
Alcoholysis: Reaction with methanol to form methoxysilanes.
Aminolysis: Reaction with amines to form aminosilanes.
Hydrolysis: Reaction with water under acidic or basic conditions.
Major Products Formed:
Methoxysilanes: Formed from alcoholysis reactions.
Aminosilanes: Formed from aminolysis reactions.
Siloxanes: Formed from condensation reactions.
科学研究应用
Dichloro (3,3,3-tri-fluoropropyl) silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are important in the production of specialty polymers and coatings.
Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, which can be useful in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
作用机制
The mechanism of action of dichloro (3,3,3-tri-fluoropropyl) silane involves the reactivity of the silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various silane derivatives. The trifluoropropyl group imparts unique properties to the compound, such as increased hydrophobicity and thermal stability. The molecular targets and pathways involved in its reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds .
相似化合物的比较
Trichloro (3,3,3-trifluoropropyl) silane: Contains an additional chlorine atom compared to dichloro (3,3,3-tri-fluoropropyl) silane.
Dichloro (methyl) (3,3,3-trifluoropropyl) silane: Contains a methyl group instead of a hydrogen atom.
Uniqueness: this compound is unique due to its specific combination of trifluoropropyl and dichlorosilane functionalities. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
属性
分子式 |
C3H4Cl2F3Si |
|---|---|
分子量 |
196.05 g/mol |
InChI |
InChI=1S/C3H4Cl2F3Si/c4-9(5)2-1-3(6,7)8/h1-2H2 |
InChI 键 |
ZPXONLMTMOLCMR-UHFFFAOYSA-N |
规范 SMILES |
C(C[Si](Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




